

An In-depth Technical Guide to the Thermochemical Properties of Isopropoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropoxybenzene*

Cat. No.: *B1215980*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **isopropoxybenzene**. Due to the limited availability of direct experimental data, this guide leverages established estimation methodologies, including Benson's group additivity method, to provide reliable predictions for key thermochemical parameters. Detailed experimental protocols for determining these properties are also presented, offering a framework for laboratory investigation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the energetic characteristics of **isopropoxybenzene** for applications in process design, safety analysis, and computational modeling.

Introduction

Isopropoxybenzene, an aromatic ether, finds applications in various chemical syntheses and is a relevant scaffold in medicinal chemistry. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation, enthalpy of vaporization, and heat capacity, is crucial for process optimization, hazard assessment, and the development of accurate computational models for reaction and phase equilibria. This guide summarizes the

estimated thermochemical data for **isopropoxybenzene** and provides detailed experimental methodologies for their determination.

Estimated Thermochemical Data of Isopropoxybenzene

In the absence of direct experimental values in readily accessible literature, the thermochemical properties of **isopropoxybenzene** have been estimated using well-established predictive methods. The following tables summarize these estimated values.

Table 1: Estimated Standard Enthalpy of Formation of **Isopropoxybenzene**

Property	Phase	Estimated Value (kJ/mol)	Method of Estimation
Standard Enthalpy of Formation (ΔH_f°)	Liquid	-185.3	Benson's Group Additivity

Note: The standard state is defined as 298.15 K and 1 bar.

Table 2: Estimated Enthalpy of Vaporization and Heat Capacity of **Isopropoxybenzene**

Property	Estimated Value	Method of Estimation
Enthalpy of Vaporization (ΔH_{vap}) at Boiling Point	42.8 kJ/mol	Trouton's Rule (using estimated boiling point)
Liquid Heat Capacity ($C_{p,l}$) at 298.15 K	235 J/(mol·K)	Group Contribution Method

Methodology for Estimation of Thermochemical Properties

Benson's Group Additivity Method for Standard Enthalpy of Formation

Benson's group additivity method is a widely used technique for estimating the standard enthalpy of formation of organic molecules in the gas phase by summing the contributions of their constituent groups.^[1] The value for the liquid phase is then derived by accounting for the enthalpy of vaporization.

The **isopropoxybenzene** molecule is dissected into the following groups:

- 5 x Cb-(H): A carbon atom in a benzene ring bonded to a hydrogen atom.
- 1 x Cb-(O): A carbon atom in a benzene ring bonded to an oxygen atom.
- 1 x O-(Cb)(C): An oxygen atom bonded to a benzene ring carbon and an aliphatic carbon.
- 1 x C-(O)(C)(H)₂: A secondary carbon atom bonded to an oxygen, a carbon, and two hydrogen atoms.
- 2 x C-(C)(H)₃: A primary carbon atom bonded to a carbon and three hydrogens.

The standard enthalpy of formation in the gas phase ($\Delta H_{f,gas}^\circ$) is calculated as follows:

$$\Delta H_{f,gas}^\circ = 5 * [\text{Cb}-(\text{H})] + 1 * [\text{Cb}-(\text{O})] + 1 * [\text{O}-(\text{Cb})(\text{C})] + 1 * [\text{C}-(\text{O})(\text{C})(\text{H})_2] + 2 * [\text{C}-(\text{C})(\text{H})_3]$$

Using established group contribution values, the estimated $\Delta H_{f,gas}^\circ$ is then converted to the liquid phase ($\Delta H_{f,liquid}^\circ$) using an estimated enthalpy of vaporization (ΔH_{vap}).

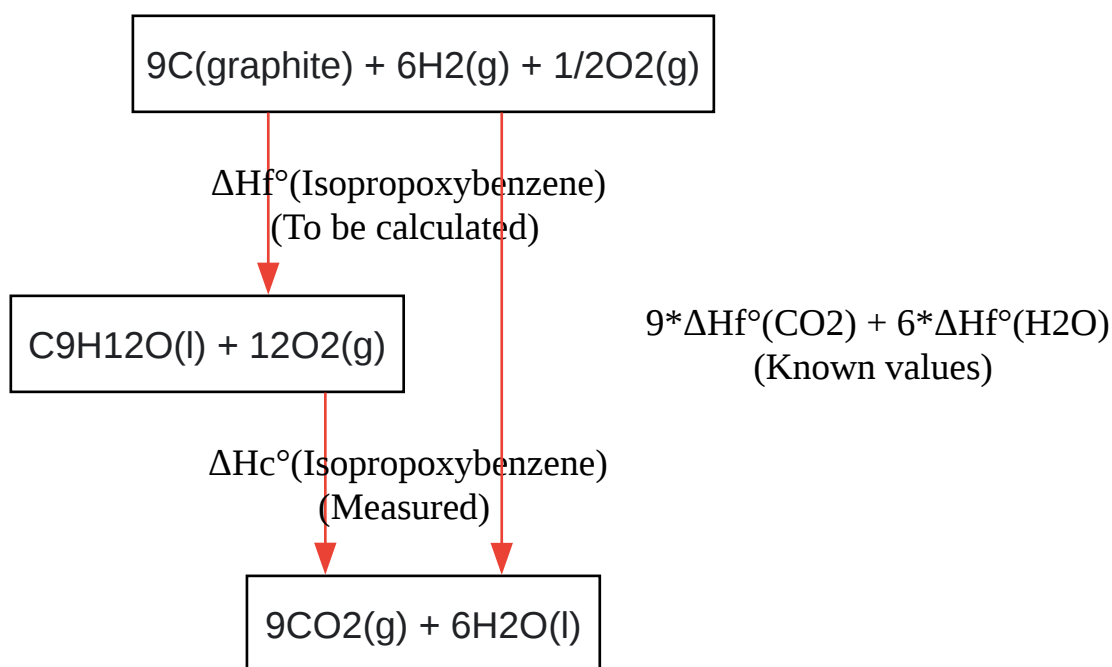
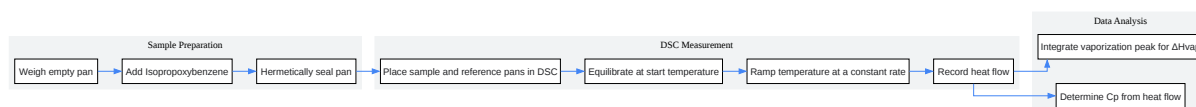
Experimental Protocols for Thermochemical Analysis

The following sections detail the experimental procedures for determining the key thermochemical properties of **isopropoxybenzene**.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be experimentally determined using a bomb calorimeter. From this, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Workflow:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Properties of Isopropoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215980#thermochemical-properties-of-isopropoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com